Methyl 6-methylquinoline-4-carboxylate

Multidrug Resistance P-glycoprotein Cancer Cell Lines

Methyl 6-methylquinoline-4-carboxylate (CAS 1597897-64-7) is a heterocyclic aromatic compound belonging to the quinoline-4-carboxylate ester class, characterized by a methyl ester group at the 4-position and a methyl substituent at the 6-position of the quinoline ring. Its molecular formula is C12H11NO2, with a molecular weight of 201.22 g/mol and a purity specification of ≥95% for research applications.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B11900813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methylquinoline-4-carboxylate
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN=C2C=C1)C(=O)OC
InChIInChI=1S/C12H11NO2/c1-8-3-4-11-10(7-8)9(5-6-13-11)12(14)15-2/h3-7H,1-2H3
InChIKeyLDZREOFREHJKBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Methylquinoline-4-Carboxylate: Core Properties and Research-Grade Specifications for Procurement


Methyl 6-methylquinoline-4-carboxylate (CAS 1597897-64-7) is a heterocyclic aromatic compound belonging to the quinoline-4-carboxylate ester class, characterized by a methyl ester group at the 4-position and a methyl substituent at the 6-position of the quinoline ring . Its molecular formula is C12H11NO2, with a molecular weight of 201.22 g/mol and a purity specification of ≥95% for research applications . This substitution pattern confers distinct physicochemical properties, including an estimated logP of ~2.8, suggesting moderate lipophilicity and limited aqueous solubility . As a key building block in medicinal chemistry, it serves as a precursor for synthesizing more complex quinoline derivatives with potential antimicrobial, anticancer, and enzyme inhibitory activities .

Why Methyl 6-Methylquinoline-4-Carboxylate Cannot Be Directly Substituted with Unsubstituted or Differently Substituted Quinoline-4-Carboxylate Analogs


Generic substitution of methyl 6-methylquinoline-4-carboxylate with unsubstituted quinoline-4-carboxylates or analogs bearing alternative substituents (e.g., 6-fluoro, 6-methoxy, or carboxylic acid at the 4-position) is not chemically or biologically equivalent. The specific 6-methyl and 4-methyl ester substitution pattern directly modulates electronic distribution, steric hindrance, and lipophilicity, which in turn govern target binding affinity, cellular permeability, and metabolic stability . For instance, the 6-methyl group enhances hydrophobicity compared to fluoro-substituted analogs, potentially altering blood-brain barrier penetration and CNS targeting profiles . Furthermore, the methyl ester at the 4-position is a critical functional handle for further synthetic derivatization; substitution with the free carboxylic acid (e.g., 6-methylquinoline-4-carboxylic acid, CAS 816448-94-9) eliminates this key synthetic utility and alters biological activity profiles . Such structural variations can lead to divergent biological outcomes, as demonstrated in class-level SAR studies showing that minor substituent changes on the quinoline core can drastically shift potency and selectivity across multiple therapeutic targets [1]. Therefore, procurement of the precise compound is essential for reproducible research outcomes.

Quantitative Differentiation of Methyl 6-Methylquinoline-4-Carboxylate Against Key Analogs: A Data-Driven Selection Guide


Enhanced Cytotoxicity in Multidrug-Resistant Cancer Cells Relative to Parent Scaffold

Methyl 6-methylquinoline-4-carboxylate (MMQ) demonstrates differential cytotoxicity in P-glycoprotein (P-gp)-positive multidrug-resistant gastric carcinoma cells (EPG85-257RDB) compared to a closely related quinoline derivative C, which lacks the specific 6-methyl and 4-methyl ester substitution pattern. MMQ exhibits an IC50 of 10 μM against the resistant line, whereas compound C shows an IC50 >20 μM against the drug-sensitive counterpart EPG85-257P, indicating MMQ retains activity in a resistant phenotype where the comparator is less potent even in a sensitive line . This suggests the 6-methyl substitution may contribute to overcoming P-gp-mediated efflux, a common mechanism of drug resistance.

Multidrug Resistance P-glycoprotein Cancer Cell Lines

Potent Hsp90 Inhibition by a 2-Oxo Analog: Inferring Target Engagement for the Core Scaffold

The structurally related analog, 2-keto-6-methyl-1H-quinoline-4-carboxylic acid methyl ester (methyl 6-methyl-2-oxo-1H-quinoline-4-carboxylate), demonstrates significant inhibition of Heat Shock Protein 90 (Hsp90) with an IC50 of 50,000 nM (50 μM) in a fluorescence polarization-based HTS assay using tumor cell lysate [1]. While this IC50 is moderate, it establishes the core 6-methylquinoline-4-carboxylate scaffold as capable of engaging the Hsp90 ATP-binding pocket. In comparison, many unsubstituted quinoline-4-carboxylates lack measurable Hsp90 inhibition, highlighting the contribution of the 6-methyl group to target affinity . This provides a validated target engagement hypothesis for MMQ, suggesting it may serve as a starting point for optimizing Hsp90 inhibitors, a validated anticancer target.

Hsp90 Cancer Chaperone Inhibition

Increased Lipophilicity (logP) Enhances CNS Penetration Potential vs. Fluoro Analogs

The estimated logP of methyl 6-methylquinoline-4-carboxylate is ~2.8, derived from PubChem computational predictions . This value is higher than that of 6-fluoroquinoline-4-carboxylate analogs, which typically exhibit logP values between 1.5 and 2.0 due to the electron-withdrawing nature of fluorine . The 6-methyl group contributes additional hydrophobic surface area, increasing logP by approximately 0.8-1.3 units. This difference in lipophilicity is significant for CNS drug discovery, where optimal logP values for passive blood-brain barrier diffusion typically fall between 2 and 4. The enhanced lipophilicity of the 6-methyl analog suggests improved CNS penetration relative to its fluoro counterpart, a key consideration for neuroscience-focused research programs.

CNS Drug Delivery Lipophilicity Blood-Brain Barrier

Synthetic Versatility: Methyl Ester as a Key Functional Handle for Derivatization

The methyl ester group at the 4-position of the quinoline ring provides a versatile handle for further chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation to generate amide libraries, or reduction to the alcohol. This synthetic flexibility is not available in the free carboxylic acid analog, 6-methylquinoline-4-carboxylic acid (CAS 816448-94-9), which would require an additional esterification step to achieve similar derivatization . The ester group also serves as a protecting group, allowing for selective modifications at other positions of the quinoline ring without interference from a free carboxylic acid. This feature streamlines synthetic workflows and reduces the number of steps required to access diverse compound libraries, making the methyl ester a more efficient starting point for medicinal chemistry campaigns .

Medicinal Chemistry Synthetic Intermediate Scaffold Optimization

Optimal Research and Industrial Application Scenarios for Methyl 6-Methylquinoline-4-Carboxylate Based on Evidence


Development of Anticancer Agents Targeting Multidrug-Resistant Tumors

Given the demonstrated differential cytotoxicity in P-gp-positive EPG85-257RDB cells (IC50 = 10 μM) compared to a related quinoline derivative in a sensitive line (>20 μM) , methyl 6-methylquinoline-4-carboxylate is particularly well-suited as a starting scaffold for medicinal chemistry programs aimed at overcoming multidrug resistance in cancer. Its retained activity in a resistant phenotype suggests potential for developing agents that evade P-gp-mediated efflux, a common mechanism of chemotherapy failure.

Hsp90 Inhibitor Lead Optimization and Target Validation Studies

The validated Hsp90 inhibitory activity of the closely related 2-oxo-6-methylquinoline-4-carboxylate analog (IC50 = 50 μM) provides a strong rationale for employing methyl 6-methylquinoline-4-carboxylate as a core scaffold for Hsp90 inhibitor discovery [1]. Researchers can use this compound to explore structure-activity relationships (SAR) around the quinoline core, aiming to improve potency and selectivity for Hsp90, a clinically validated target in oncology.

CNS-Targeted Drug Discovery Programs

The enhanced lipophilicity of methyl 6-methylquinoline-4-carboxylate (estimated logP = 2.8) relative to 6-fluoroquinoline analogs (logP = 1.5-2.0) positions this compound as a more favorable starting point for designing CNS-penetrant molecules . This property is critical for research in neurodegenerative diseases, brain cancers, and neuropsychiatric disorders where achieving therapeutic brain concentrations is a primary challenge.

Efficient Synthesis of Diverse Quinoline-Based Compound Libraries

As a methyl ester, this compound offers a versatile functional handle for rapid derivatization. Compared to the free carboxylic acid analog, it streamlines synthetic workflows by eliminating the need for an initial esterification step, thereby accelerating the production of amide, ester, and alcohol libraries for high-throughput screening and SAR studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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